molecular formula C16H17F3N4OS B287744 1-[3-(Trifluoromethyl)phenyl]ethanone [6-ethoxy-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone

1-[3-(Trifluoromethyl)phenyl]ethanone [6-ethoxy-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone

Cat. No. B287744
M. Wt: 370.4 g/mol
InChI Key: CXTHUBVQZPBNER-LSHDLFTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Trifluoromethyl)phenyl]ethanone [6-ethoxy-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as TPE-MT and is a hydrazone derivative of 1-(3-trifluoromethylphenyl) ethanone. The synthesis of TPE-MT involves the reaction of 1-(3-trifluoromethylphenyl) ethanone with 6-ethoxy-2-(methylsulfanyl)-4-pyrimidinyl hydrazine.

Mechanism of Action

The mechanism of action of TPE-MT is not fully understood. However, studies have shown that TPE-MT can inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and the formation of amyloid-beta protein.
Biochemical and physiological effects:
TPE-MT has been shown to have various biochemical and physiological effects. Studies have shown that TPE-MT can inhibit the activity of various enzymes and proteins involved in cancer cell growth and the formation of amyloid-beta protein. TPE-MT has also been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using TPE-MT in lab experiments include its potential anti-cancer and anti-inflammatory properties. However, the limitations of using TPE-MT include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of TPE-MT. One of the future directions is to further investigate its potential applications in cancer research and Alzheimer's disease treatment. Another future direction is to study the toxicity of TPE-MT and its potential side effects. Additionally, future research could focus on understanding the mechanism of action of TPE-MT and identifying potential targets for its activity.

Synthesis Methods

The synthesis of TPE-MT involves the reaction of 1-(3-trifluoromethylphenyl) ethanone with 6-ethoxy-2-(methylsulfanyl)-4-pyrimidinyl hydrazine. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

TPE-MT has shown potential applications in various scientific research fields. One of the significant applications is in the field of cancer research. Studies have shown that TPE-MT has anti-cancer properties and can inhibit the growth of cancer cells. TPE-MT has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that TPE-MT can inhibit the formation of amyloid-beta protein, which is responsible for the development of Alzheimer's disease.

properties

Product Name

1-[3-(Trifluoromethyl)phenyl]ethanone [6-ethoxy-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone

Molecular Formula

C16H17F3N4OS

Molecular Weight

370.4 g/mol

IUPAC Name

6-ethoxy-2-methylsulfanyl-N-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]pyrimidin-4-amine

InChI

InChI=1S/C16H17F3N4OS/c1-4-24-14-9-13(20-15(21-14)25-3)23-22-10(2)11-6-5-7-12(8-11)16(17,18)19/h5-9H,4H2,1-3H3,(H,20,21,23)/b22-10+

InChI Key

CXTHUBVQZPBNER-LSHDLFTRSA-N

Isomeric SMILES

CCOC1=NC(=NC(=C1)N/N=C(\C)/C2=CC(=CC=C2)C(F)(F)F)SC

SMILES

CCOC1=NC(=NC(=C1)NN=C(C)C2=CC(=CC=C2)C(F)(F)F)SC

Canonical SMILES

CCOC1=NC(=NC(=C1)NN=C(C)C2=CC(=CC=C2)C(F)(F)F)SC

Origin of Product

United States

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